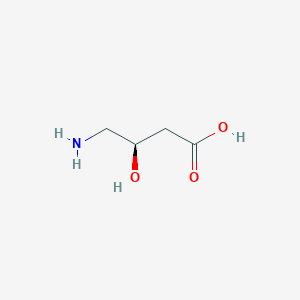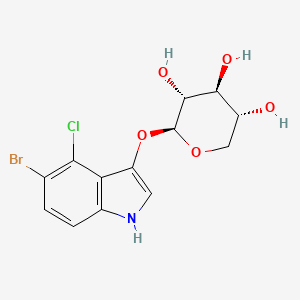
2-(1,4-Thiazinan-4-yl)acetonitril
Übersicht
Beschreibung
2-(1,4-Thiazinan-4-yl)acetonitrile is a heterocyclic organic compound characterized by the presence of a thiazinan-4-yl group attached to an acetonitrile group. This compound has a molecular formula of C7H11NS and a molecular weight of 141.24 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Thiazinan-4-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 2-(1,4-Thiazinan-4-yl)acetonitrile are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various physiological processes, including the regulation of appetite, pain-sensation, mood, and memory in the case of the CB1 receptor, and the regulation of cortisol levels in the case of 11 βHSD1 .
Mode of Action
The compound interacts with its targets through a binding interaction mechanism . Molecular docking studies have been carried out to understand this mechanism . The compound’s interaction with its targets leads to changes in the activity of these targets, which can result in various physiological effects .
Biochemical Pathways
Given its targets, it can be inferred that the compound likely affects pathways related to appetite regulation, pain sensation, mood, memory, and cortisol regulation .
Result of Action
The molecular and cellular effects of 2-(1,4-Thiazinan-4-yl)acetonitrile’s action are likely related to its interaction with its targets. By interacting with the CB1 receptor and 11 βHSD1, the compound could potentially influence appetite, pain sensation, mood, memory, and cortisol levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1,4-Thiazinan-4-yl)acetonitrile. For example, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . The compound should be kept in suitable and closed containers for disposal .
Biochemische Analyse
Biochemical Properties
2-(1,4-Thiazinan-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-(1,4-Thiazinan-4-yl)acetonitrile to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2-(1,4-Thiazinan-4-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(1,4-Thiazinan-4-yl)acetonitrile has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell viability and function.
Molecular Mechanism
At the molecular level, 2-(1,4-Thiazinan-4-yl)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, 2-(1,4-Thiazinan-4-yl)acetonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,4-Thiazinan-4-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,4-Thiazinan-4-yl)acetonitrile remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of 2-(1,4-Thiazinan-4-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
2-(1,4-Thiazinan-4-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 2-(1,4-Thiazinan-4-yl)acetonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-(1,4-Thiazinan-4-yl)acetonitrile is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Thiazinan-4-yl)acetonitrile typically involves the reaction of thiazine derivatives with acetonitrile. One common method includes the treatment of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent, resulting in the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, ensuring the reaction conditions are optimized for larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,4-Thiazinan-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazinan derivatives.
Vergleich Mit ähnlichen Verbindungen
Thiazoline: A related compound with a similar heterocyclic structure.
Thiazolidine: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiazine: A broader class of compounds that includes 2-(1,4-Thiazinan-4-yl)acetonitrile.
Uniqueness: 2-(1,4-Thiazinan-4-yl)acetonitrile is unique due to its specific combination of a thiazinan-4-yl group and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-thiomorpholin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFZMNDHVADAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380317 | |
| Record name | (Thiomorpholin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-34-7 | |
| Record name | (Thiomorpholin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiomorpholin-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















